molecular formula C23H25N3O4S B2869730 (3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1797263-18-3

(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2869730
CAS No.: 1797263-18-3
M. Wt: 439.53
InChI Key: COMOZZOKRPVNIM-UHFFFAOYSA-N
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Description

(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the field has explored the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are structurally related to the specified compound. For instance, 3-Hydroxy-4-pyrones have been used as precursors for 4-Methoxy-3-oxidopyridinium ylides, facilitating the synthesis of azabicyclo[3.2.1]octane derivatives. These compounds are of interest due to their potential conversion into a variety of natural and non-natural tropane alkaloids, indicating their significance in the synthesis of complex organic molecules (Rumbo et al., 1996).

Antimicrobial Activity

Another study focused on the synthesis of novel compounds using click chemistry, resulting in structures that demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sunitha et al., 2017).

Novel Synthesis Methods

Innovative synthesis methods have been developed for compounds with similar structural features, such as 2‐Alkoxy‐3‐hydroxytropones and 2,7‐Dihydroxytropones, starting from Dialkoxy‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐ones. These methods highlight the versatility and potential of such compounds in synthetic organic chemistry (Zinser et al., 2004).

Chemical Reactions and Transformations

Research has also delved into the reactions of related bicyclic compounds with nucleophilic reagents, leading to the formation of new structures through substitution and condensation reactions. These studies contribute to understanding the reactivity and functional group transformations of such complex molecules (Chlenov et al., 1976).

Hydrogenation and Transannulation Reactions

The stoichiometric reaction of para-methoxyanilines and a boron compound under hydrogen gas has been shown to result in the reduction of the N-bound phenyl rings, followed by transannular ring closure, leading to 7-azabicyclo[2.2.1]heptane derivatives. This process illustrates the compound's potential involvement in hydrogenation and transannulation reactions, which are pivotal in organic synthesis and the development of new chemical entities (Longobardi et al., 2015).

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-25-23(30-2)20-11-8-15(12-21(20)24-25)22(27)26-16-9-10-17(26)14-19(13-16)31(28,29)18-6-4-3-5-7-18/h3-8,11-12,16-17,19H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMOZZOKRPVNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.